![molecular formula C16H17N3O5 B14959705 1-[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]-L-proline](/img/structure/B14959705.png)
1-[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a quinazoline ring and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID typically involves multiple steps. One common method starts with the preparation of the quinazoline derivative, followed by its coupling with a pyrrolidine derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity reagents .
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinazoline or pyrrolidine rings.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
1-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other quinazoline and pyrrolidine derivatives, such as:
- 3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOIC ACID
- 1,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLINE
- 1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2
Uniqueness
What sets 1-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOYL]PYRROLIDINE-2-CARBOXYLIC ACID apart is its specific combination of the quinazoline and pyrrolidine rings, which imparts unique chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler compounds .
Propriétés
Formule moléculaire |
C16H17N3O5 |
|---|---|
Poids moléculaire |
331.32 g/mol |
Nom IUPAC |
(2S)-1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O5/c20-13(18-8-3-6-12(18)15(22)23)7-9-19-14(21)10-4-1-2-5-11(10)17-16(19)24/h1-2,4-5,12H,3,6-9H2,(H,17,24)(H,22,23)/t12-/m0/s1 |
Clé InChI |
SLDLKTUSBDILKI-LBPRGKRZSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-butyl-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzamide](/img/structure/B14959657.png)
![2-{[(benzylsulfonyl)acetyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B14959665.png)
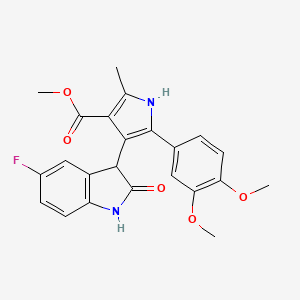
![4-{[4-(4-Chlorophenyl)-4-hydroxypiperidino]carbonyl}-1-(2-fluorophenyl)-2-pyrrolidinone](/img/structure/B14959668.png)
![3-ethoxy-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B14959673.png)
![1-(2,4-dimethoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide](/img/structure/B14959679.png)
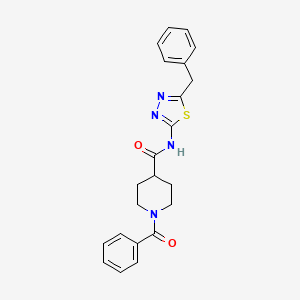
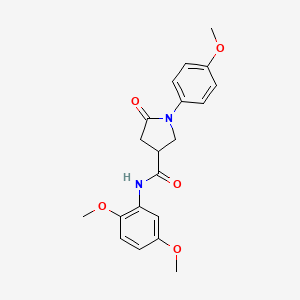
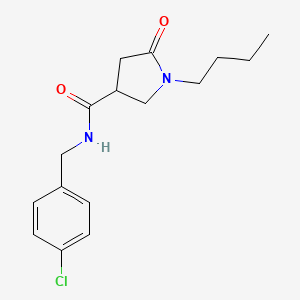
![1-(2,3-dimethylphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14959707.png)
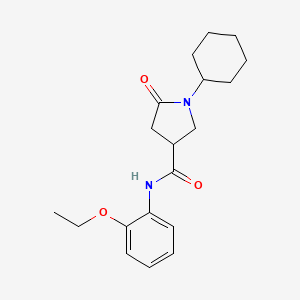
![N-[2-(4-chlorophenyl)ethyl]-2-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B14959722.png)
![8,8-dimethyl-4-propyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one](/img/structure/B14959729.png)
